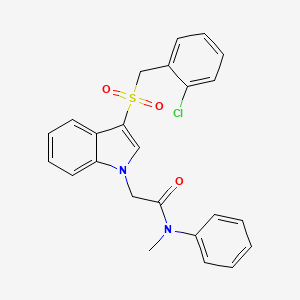
1-(3,4-Dimethoxyphenyl)-2-(4-(o-tolyl)piperazin-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxyphenyl)-2-(4-(o-tolyl)piperazin-1-yl)ethanol, also known as DTPE, is a chemical compound that has gained attention in scientific research due to its potential use in the treatment of various medical conditions. DTPE is a synthetic compound that belongs to the class of piperazine derivatives.
Mecanismo De Acción
1-(3,4-Dimethoxyphenyl)-2-(4-(o-tolyl)piperazin-1-yl)ethanol acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A receptor subtype. This receptor is involved in the regulation of mood, anxiety, and stress responses. 1-(3,4-Dimethoxyphenyl)-2-(4-(o-tolyl)piperazin-1-yl)ethanol also acts as a partial agonist at the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
1-(3,4-Dimethoxyphenyl)-2-(4-(o-tolyl)piperazin-1-yl)ethanol has been shown to increase serotonin and dopamine levels in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-Dimethoxyphenyl)-2-(4-(o-tolyl)piperazin-1-yl)ethanol is a relatively stable compound that can be easily synthesized in the laboratory. It has shown promising results in animal models of various medical conditions, making it a potential candidate for further research. However, more research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
Future research on 1-(3,4-Dimethoxyphenyl)-2-(4-(o-tolyl)piperazin-1-yl)ethanol should focus on its potential use as a treatment for various medical conditions, including anxiety, depression, and neurodegenerative diseases. Studies should also investigate the safety and efficacy of 1-(3,4-Dimethoxyphenyl)-2-(4-(o-tolyl)piperazin-1-yl)ethanol in humans, as well as its potential side effects and interactions with other drugs. Additionally, research should explore the possibility of developing more potent and selective 1-(3,4-Dimethoxyphenyl)-2-(4-(o-tolyl)piperazin-1-yl)ethanol analogs for improved therapeutic outcomes.
Métodos De Síntesis
1-(3,4-Dimethoxyphenyl)-2-(4-(o-tolyl)piperazin-1-yl)ethanol can be synthesized using a simple reaction between 3,4-dimethoxyphenylacetonitrile and 4-(o-tolyl)piperazine in the presence of sodium borohydride. The reaction yields 1-(3,4-Dimethoxyphenyl)-2-(4-(o-tolyl)piperazin-1-yl)ethanol as a white solid with a purity of over 98%.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethoxyphenyl)-2-(4-(o-tolyl)piperazin-1-yl)ethanol has been studied for its potential use in the treatment of various medical conditions, including anxiety, depression, and schizophrenia. It has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-16-6-4-5-7-18(16)23-12-10-22(11-13-23)15-19(24)17-8-9-20(25-2)21(14-17)26-3/h4-9,14,19,24H,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUZRXXIFXXBSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(C3=CC(=C(C=C3)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-6-chloropyrazolo[1,5-a]pyridine](/img/structure/B2456895.png)







![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2456909.png)
![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide](/img/structure/B2456911.png)
![1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(1-(1-isobutyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide](/img/structure/B2456913.png)